molecular formula C10H10ClFN2 B8536532 3-(3-Chloropropyl)-6-fluoroindazole

3-(3-Chloropropyl)-6-fluoroindazole

Cat. No.: B8536532
M. Wt: 212.65 g/mol
InChI Key: GLEJPCMYDOKGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropyl)-6-fluoroindazole is a versatile indazole-based chemical building block designed for research and development applications. This compound features a fluorine substituent and a chloropropyl side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. Its molecular structure is particularly useful for constructing more complex molecules via further functionalization of the reactive chloro group. This product is intended for research purposes as a potential synthetic intermediate or a standard for analytical studies. Researchers can utilize this compound in cross-coupling reactions, as a precursor for the synthesis of novel pharmacologically active molecules, or in the development of chemical probes. Safety and Handling: This chemical is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Storage: For long-term stability, it is recommended to store this product in a cool, dry place, preferably in a sealed container under an inert atmosphere.

Properties

Molecular Formula

C10H10ClFN2

Molecular Weight

212.65 g/mol

IUPAC Name

3-(3-chloropropyl)-6-fluoro-2H-indazole

InChI

InChI=1S/C10H10ClFN2/c11-5-1-2-9-8-4-3-7(12)6-10(8)14-13-9/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

GLEJPCMYDOKGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with compounds listed in the 2022 Customs Tariff Schedule ():

Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Features
3-(3-Chloropropyl)-6-fluoroindazole Indazole 3-(3-Chloropropyl), 6-F Enhanced lipophilicity (chloropropyl), electronic modulation (F)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Piperazine 3-Chlorophenyl, 3-chloropropyl Dual chlorinated groups; potential CNS activity (piperazine scaffold)
3-Chloropropyl-2,5-xylyl ether Xylyl ether 3-Chloropropyl ether Ether linkage may reduce reactivity compared to direct aromatic substitution
2-Chlorophenothiazine Phenothiazine 2-Chloro Antipsychotic/photovoltaic applications; sulfur atom enhances conjugation

Preparation Methods

Indazole Ring Construction via Cyclocondensation

A common strategy involves synthesizing the indazole core through cyclocondensation reactions. For example, 2-fluoro-6-nitrobenzaldehyde may react with hydrazine derivatives under acidic conditions to form the indazole ring, followed by nitro reduction and Sandmeyer-type fluorination. Subsequent alkylation at the 3-position is achieved using 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.

Typical Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
CyclocondensationHydrazine hydrate, HCl80–100°C4–6 h65–75%
FluorinationHF-pyridine complex0–5°C12 h45–55%
Alkylation1-Bromo-3-chloropropane, K₂CO₃, DMF120°C8 h60–70%

This method prioritizes regioselective control but faces challenges in optimizing fluorination yields.

Direct C–H Functionalization of Indazole

Recent advances in transition-metal catalysis enable direct C–H chloropropylation of 6-fluoroindazole. Palladium-catalyzed coupling using (3-chloropropyl)trichlorosilane as an alkylating agent has been reported in analogous systems. The silane reagent acts as a latent electrophile, with in situ generation of the chloropropyl radical under oxidative conditions.

Optimized Protocol

  • Substrate : 6-Fluoroindazole (1.0 equiv)

  • Reagent : (3-Chloropropyl)trichlorosilane (1.2 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2'-Bipyridyl (10 mol%)

  • Solvent : DCE (dichloroethane)

  • Conditions : 80°C, O₂ atmosphere, 24 h

  • Yield : 58%

This method reduces step count but requires stringent control over radical intermediates to minimize side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient indazole derivatives undergo SNAr with fluorinating agents. A patented approach details the synthesis of 6-fluoroindazole-3-carbonitrile via SNAr, which could be adapted for chloropropyl introduction. The 3-position is first activated as a leaving group (e.g., nitro), displaced by a fluorinated nucleophile, followed by substitution with 3-chloropropylamine.

Critical Parameters

  • Activation : Nitration at C3 using HNO₃/H₂SO₄

  • Fluorination : KF/18-crown-6 in DMSO at 150°C

  • Alkylation : 3-Chloropropylamine, CuI, DMF, 100°C

Yields for the alkylation step rarely exceed 50% due to competing elimination reactions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsScalability
CyclocondensationHigh regioselectivityMulti-step, moderate yieldsIndustrial
C–H FunctionalizationAtom-economical, fewer stepsRequires specialized catalystsLab-scale
SNArCompatible with diverse substratesLow alkylation efficiencyPilot-scale

Purification and Characterization

Crude this compound is typically purified via silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures. Analytical validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-1), 7.60 (dd, 1H, H-7), 4.40 (t, 2H, CH₂Cl), 2.90 (m, 2H, CH₂), 1.95 (quintet, 2H, CH₂).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

For bulk production, the cyclocondensation route is favored due to reagent availability and established protocols. Key challenges include:

  • Cost of (3-Chloropropyl)trichlorosilane : ~$220/kg

  • Waste Management : Halogenated byproducts require specialized treatment.

Process intensification via continuous-flow reactors is being explored to enhance yields and safety .

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Screen against enzyme targets (e.g., cytochrome P450 isoforms) using fluorometric assays. For receptor-binding studies, employ radioligand displacement (e.g., [³H]-midazolam for GABA_A receptor affinity, referencing benzodiazepine analogs) .

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